2-Methylindoline vs. Indoline: Lower Enthalpy of Formation Dictates Reaction Thermodynamics
2-Methylindoline exhibits a significantly lower standard enthalpy of formation in the liquid phase compared to unsubstituted indoline, indicating greater thermodynamic stability and altered reaction energetics in hydrogenation and hydrodenitrogenation processes [1].
| Evidence Dimension | Standard molar enthalpy of formation in liquid phase (ΔfHm°(liq)) |
|---|---|
| Target Compound Data | 17.2 ± 1.9 kJ/mol |
| Comparator Or Baseline | Indoline: 60.0 ± 0.9 kJ/mol |
| Quantified Difference | 2-Methylindoline is 42.8 kJ/mol lower (more exothermic formation) |
| Conditions | Calorimetric measurements; uncertainties represent 2 times standard deviation [1] |
Why This Matters
A 42.8 kJ/mol difference in ΔfHm°(liq) translates to a substantial shift in equilibrium constants and reaction spontaneity at elevated temperatures, meaning process conditions optimized for 2-methylindoline cannot be extrapolated from indoline without risking yield loss or runaway reactions.
- [1] Verevkin, S. P.; Emel'yanenko, V. N.; Zaitsau, D. H.; et al. Thermochemistry of Indole and Its Derivatives: Study of 2-Methylindole, 2-Methylindoline, and Related Compounds. Materials 2023, 16 (7), 2924. Table 1. View Source
